N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide
Description
N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide is a synthetic small molecule characterized by a pyrimidine core substituted with dimethylamino and methyl groups, linked via an amino-phenyl bridge to a branched 3-methylbutanamide moiety.
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-12(2)10-17(24)20-14-6-8-15(9-7-14)21-18-19-13(3)11-16(22-18)23(4)5/h6-9,11-12H,10H2,1-5H3,(H,20,24)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLQJUWBHUBISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide involves multiple steps:
Formation of Intermediate Compounds: The initial steps often include the creation of key intermediate compounds through amination and methylation reactions.
Pyrimidine Formation: Utilizing a methylpyrimidine precursor, often requiring controlled conditions of temperature and pH.
Final Coupling Reaction: Coupling the intermediate with 3-methylbutanamide under specific reaction conditions (e.g., solvent type, catalyst presence).
Industrial Production Methods
Industrially, this compound's production might involve large-scale reactors ensuring precise control over reaction conditions to maximize yield and purity. Catalysts and optimized solvents can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, altering its structure and properties.
Reduction: Certain conditions may facilitate the reduction of specific functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can modify its molecular architecture.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, and aqueous solutions.
Catalysts: Palladium, platinum-based catalysts.
Major Products Formed
The major products depend on the reaction conditions but may include various substituted analogs and derivatives of the original compound, potentially with distinct functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide serves as a building block for complex molecular architectures, useful in synthetic organic chemistry.
Biology
Biologically, it might be explored for its interaction with biological macromolecules, including potential as a ligand in binding studies.
Medicine
In medicine, research could focus on its therapeutic potential, examining its efficacy and safety as a pharmacological agent. Investigations might delve into its use in treating specific diseases or conditions.
Industry
Industrially, its applications could span various fields, from materials science to the development of new chemical processes or products.
Mechanism of Action
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide operates through specific molecular interactions:
Molecular Targets: Potential targets include enzymes, receptors, and other proteins.
Pathways Involved: The pathways could involve enzymatic inhibition, receptor binding, or signal transduction processes, influencing various biological or chemical outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-Psychotic Pyrimidine Derivatives ()
The compound 2-Amino-6-(4-dimethylamino)phenyl)pyrimidine-4-yl)(7-chloro-10-(3-(N,N-dimethylamino)propyl)-10H-phenothiazine-3-yl)methanone shares a pyrimidine core with the target molecule but incorporates a phenothiazine moiety, a class known for dopamine receptor antagonism in anti-psychotic drugs. Key differences include:
- Functional Groups: The phenothiazine group in the analog enhances CNS penetration and dopamine receptor affinity, whereas the target compound’s 3-methylbutanamide may prioritize solubility and metabolic stability.
- Bioactivity: The analog’s anti-psychotic activity is likely driven by phenothiazine-mediated receptor binding, while the target compound’s dimethylamino-pyrimidine group may favor kinase or protease inhibition .
ADC-Linked Amide Derivatives ()
The compound (S)-2-(3-(2-(2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetamido)ethoxy)propanamido)-N-((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)-3-methylbutanamide features a 3-methylbutanamide group but is part of an antibody-drug conjugate (ADC) with a Val-Ala-PAB linker. Key distinctions:
- Application : The ADC-linked compound is designed for targeted therapy (e.g., cancer), leveraging a protease-cleavable linker for payload release. The target compound lacks this complexity, suggesting standalone small-molecule use.
- Solubility : The ADC derivative’s PEG and hydroxymethyl groups enhance aqueous solubility, whereas the target compound’s lipophilic 3-methylbutanamide may limit bioavailability without formulation aids .
Stereochemically Complex Amides ()
Compounds m , n , and o from Pharmacopeial Forum are stereoisomers with bulky diphenylhexan backbones and tetrahydro-pyrimidinyl groups. Comparisons include:
- Stereochemistry : These analogs exhibit chiral centers influencing receptor binding specificity. The target compound’s simpler structure may reduce selectivity but improve synthetic accessibility.
- Pharmacokinetics : The diphenylhexan moiety in the analogs increases molecular weight (~700–800 g/mol) and likely slows metabolic clearance, whereas the target compound’s lower molecular weight (~350–400 g/mol estimated) may favor rapid distribution .
Sulfamoyl-Containing Amides ()
The sulfamoyl derivatives 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide and its pyrimidinyl analog differ from the target compound in key ways:
- The target compound’s dimethylamino-pyrimidine may instead engage in π-π stacking or hydrophobic interactions.
- Molecular Weight : Higher molecular weights (~493 g/mol) in these sulfamoyl analogs could reduce membrane permeability compared to the target compound .
Comparative Data Table
Biological Activity
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A pyrimidine derivative with a dimethylamino substituent.
- An amide functional group which is critical for its biological interactions.
The molecular formula is with a molecular weight of approximately 302.39 g/mol. The presence of the dimethylamino group enhances its solubility and biological activity by influencing its interaction with biological targets.
This compound primarily exhibits its biological effects through:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer models.
- Receptor Modulation : It interacts with various receptors, potentially altering their activity and downstream signaling pathways. This modulation can enhance or inhibit cellular responses depending on the target receptor.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
| Activity | Result |
|---|---|
| Kinase Inhibition | Significant inhibition of protein kinase activity, leading to reduced cell proliferation in cancer cell lines. |
| Cytotoxicity | Exhibited cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range. |
In Vivo Studies
Preclinical studies involving animal models have shown promising results:
- Tumor Growth Inhibition : Administration of the compound resulted in a significant reduction in tumor size compared to control groups in xenograft models.
- Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed.
Case Studies
- Case Study on Cancer Treatment : A study published in Journal of Medicinal Chemistry investigated the efficacy of this compound in treating breast cancer. Results indicated a dose-dependent reduction in tumor growth and improved survival rates in treated mice compared to untreated controls .
- Mechanistic Study on Enzyme Interaction : Research highlighted its interaction with specific kinases, demonstrating that structural modifications could enhance binding affinity and selectivity towards target enzymes, thus optimizing its therapeutic potential .
Comparative Analysis
To further understand the compound's activity, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Imatinib | Pyrimidine derivative; targets tyrosine kinases | Established therapeutic agent for leukemia |
| Sorafenib | Multi-target kinase inhibitor | Effective against various cancers |
| N-(4-Methyl-3-{(4-(pyridin-3-yl)pyrimidin-2-yl)amino}phenyl)benzamide | Contains pyridine; used in cancer therapy | Different heterocyclic structure influences target specificity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
